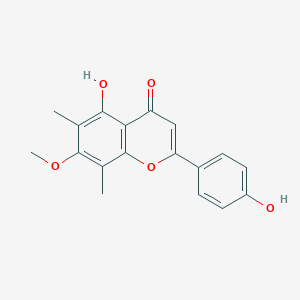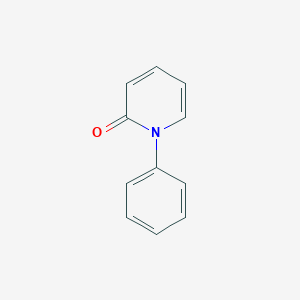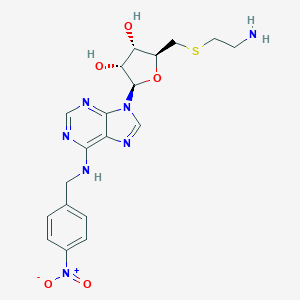
(R)-(+)-1,2-Epoxyheptane
Übersicht
Beschreibung
(R)-(+)-1,2-Epoxyheptane is a chiral compound that has been widely used in scientific research as a versatile building block for the synthesis of a variety of biologically active molecules. This compound is also known as (R)-Epoxyheptane or (R)-EH, and it has a molecular formula of C7H14O. The synthesis of (R)-(+)-1,2-Epoxyheptane is a challenging task due to its chiral nature, but it has been successfully accomplished using different methods.
Wissenschaftliche Forschungsanwendungen
Biotechnology and Organic Synthesis :
- The addition of 1-heptanol to dodecane enhances the enantiomeric ratio of (R)-diol significantly, demonstrating its potential in chiral synthesis processes (Matsumoto et al., 2014).
- Genetically engineered strains of yeast, such as Saccharomyces cerevisiae, can perform kinetic resolution of related epoxy compounds, yielding optically pure products, indicating applications in asymmetric synthesis (Carlquist et al., 2009).
- Specific microbial strains like Rhodococcus can produce optically pure straight-chain (S)-epoxyalkanes, showcasing potential in microbial production of chiral epoxides (Toda et al., 2015).
Materials Science :
- Research into the curing properties of epoxy systems, such as DGEBA/1,2-DCH, where rheology is used to compare gel times and activation energies, suggests applications in materials engineering and polymer science (Núñez et al., 2005).
- The insertion reaction of epoxy compounds into polymer chains using quaternary ammonium salts can produce chiral polymers, indicating applications in advanced polymer synthesis (Nishikubo et al., 1989).
Pharmaceuticals and Fine Chemicals :
- Enantiopure R-aryloxy alcohols, synthesized through asymmetric catalysis involving terminal epoxides, serve as key intermediates in the manufacture of various pharmaceutical compounds (Ready & Jacobsen, 1999).
- The modular synthesis of complex molecules like Sch725674, starting from (R)-1,2-epoxyheptane, demonstrates its utility in the enantioselective synthesis of macrolides, which are significant in drug development (Sharma et al., 2016).
Analytical and Physical Chemistry :
- Studies on the nuclear magnetic resonance spectra of simple epoxides, including compounds similar to (R)-(+)-1,2-Epoxyheptane, provide insights into their structural and electronic properties, useful in analytical chemistry (Reilly & Swalen, 1960).
Energy and Environmental Applications :
- Research on solar energy storage, particularly involving the reduction of protons to hydrogen through irradiation of certain rhodium complexes, suggests potential applications in renewable energy technologies (Mann et al., 1977).
Eigenschaften
IUPAC Name |
(2R)-2-pentyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFYYYCFRVWBK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-1,2-Epoxyheptane | |
CAS RN |
110549-07-0 | |
| Record name | (R)-(+)-1,2-Epoxyheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Optical resolutions of 5-alkyl- i -valerolactones were carried out by derivatization to the diastereomeric amides, in which ( R )-(+)-1-(1-naphthyl)ethylamine or ( S )-( m )-1-…
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



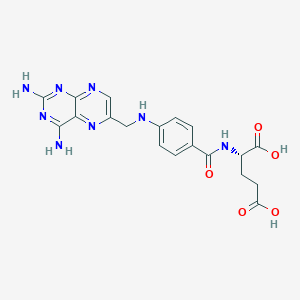
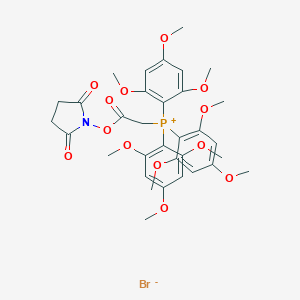
![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)

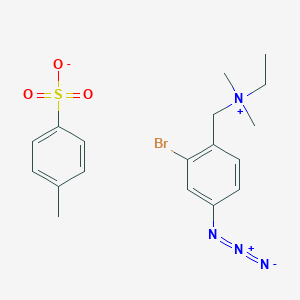

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
